![molecular formula C30H36O13 B14094241 Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B14094241.png)
Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydrobruceantinol is a quassinoid compound isolated from the seeds of the plant Brucea javanica. Quassinoids are a class of highly oxygenated triterpenoids known for their bitter taste and significant biological activities. Dehydrobruceantinol has been studied for its potential anti-inflammatory and antileukemic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dehydrobruceantinol is primarily isolated from the seeds of Brucea javanica through phytochemical extraction methods. The process involves the extraction of the seeds using ethanol (EtOH), followed by various chromatographic techniques to purify the compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for dehydrobruceantinol. The compound is mainly obtained through natural extraction from Brucea javanica seeds. Further research and development are needed to establish efficient synthetic routes for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Dehydrobruceantinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Various nucleophiles and electrophiles are used under acidic or basic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include various derivatives of dehydrobruceantinol with modified functional groups, which may exhibit different biological activities.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying quassinoid structures and their reactivity.
Biology: Investigated for its anti-inflammatory and antileukemic properties. .
Medicine: Potential therapeutic agent for treating inflammatory diseases and certain types of cancer.
Industry: Limited industrial applications due to the lack of large-scale production methods
Mécanisme D'action
Dehydrobruceantinol exerts its effects through various molecular targets and pathways. It inhibits the production of nitric oxide in activated macrophages, which is a key mediator of inflammation . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with specific enzymes and receptors involved in the inflammatory response.
Comparaison Avec Des Composés Similaires
Dehydrobruceantinol is unique among quassinoids due to its specific structure and biological activities. Similar compounds include:
Bruceantinol: Another quassinoid isolated from Brucea javanica with similar anti-inflammatory properties.
Dehydrobrusatol: A related quassinoid with antileukemic activity.
Yadanziosides: A group of quassinoid glycosides with bitter taste and biological activities.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of dehydrobruceantinol.
Propriétés
Formule moléculaire |
C30H36O13 |
|---|---|
Poids moléculaire |
604.6 g/mol |
Nom IUPAC |
methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate |
InChI |
InChI=1S/C30H36O13/c1-12(27(4,5)43-14(3)31)8-18(33)42-21-23-29-11-40-30(23,26(38)39-7)24(36)20(35)22(29)28(6)10-16(32)19(34)13(2)15(28)9-17(29)41-25(21)37/h8,10,17,20-24,32,35-36H,9,11H2,1-7H3 |
Clé InChI |
MJOFLSVJDZIFKV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CC3C45COC(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(C(C(C5C2(C=C(C1=O)O)C)O)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B14094158.png)
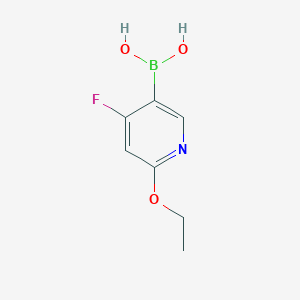
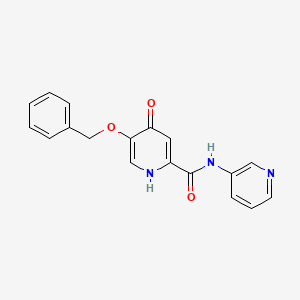
![3-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14094181.png)
![4-hydroxy-1,6,7-trimethyl-8-{2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethyl}-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14094189.png)
![2-(4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetohydrazide](/img/structure/B14094190.png)
![8-[4-(dimethylamino)phenyl]-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14094195.png)
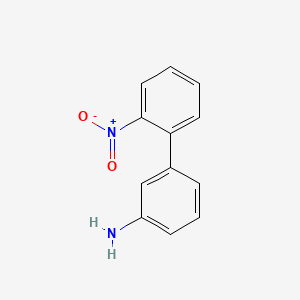
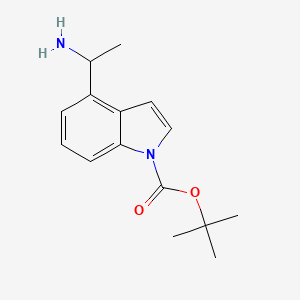
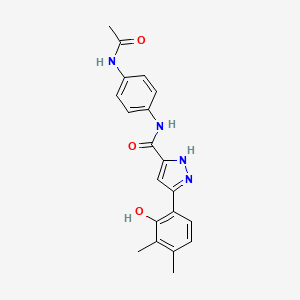
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-fluorophenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14094221.png)
![7-Chloro-2-(4-fluorobenzyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094227.png)
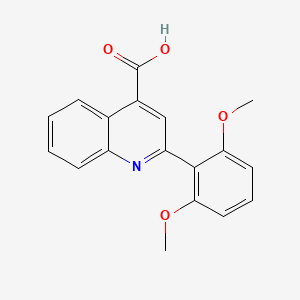
![1,3,9-trimethyl-7-(3-phenylpropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14094242.png)
